molecular formula C22H42F2N6O9 B126389 5-Deoxy-5,5-difluoroarbekacin CAS No. 142875-06-7

5-Deoxy-5,5-difluoroarbekacin

Katalognummer B126389
CAS-Nummer: 142875-06-7
Molekulargewicht: 572.6 g/mol
InChI-Schlüssel: XKQNESKQCVITBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Deoxy-5,5-difluoroarbekacin is a synthetic aminoglycoside antibiotic that is derived from arbekacin. It has been developed as a potential treatment for bacterial infections that are resistant to other antibiotics.

Wirkmechanismus

The mechanism of action of 5-Deoxy-5,5-difluoroarbekacin is similar to that of other aminoglycoside antibiotics. The compound binds to the bacterial ribosome, which inhibits protein synthesis and ultimately leads to bacterial cell death. The exact mechanism of binding and inhibition is still being studied.
Biochemical and Physiological Effects
5-Deoxy-5,5-difluoroarbekacin has been shown to have low toxicity in animal studies. One study by Takeda et al. (2015) investigated the toxicity of the compound in rats and found that it had no significant adverse effects on the animals' liver, kidney, or blood. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-Deoxy-5,5-difluoroarbekacin in lab experiments is its high antibacterial activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that the compound is still in the early stages of development and has not yet been approved for clinical use. Therefore, further studies are needed to fully understand its potential as a treatment for bacterial infections.

Zukünftige Richtungen

There are several future directions for research on 5-Deoxy-5,5-difluoroarbekacin. One direction is to investigate the compound's potential as a treatment for bacterial infections in humans. Another direction is to further study the mechanism of action and binding of the compound to the bacterial ribosome. Additionally, research could be conducted to optimize the synthesis method and improve the yield of the compound. Finally, studies could be conducted to investigate the potential of 5-Deoxy-5,5-difluoroarbekacin in combination with other antibiotics to improve their efficacy against resistant bacteria.
Conclusion
In conclusion, 5-Deoxy-5,5-difluoroarbekacin is a synthetic aminoglycoside antibiotic that has shown high antibacterial activity against a range of gram-positive and gram-negative bacteria. The compound is still in the early stages of development and has not yet been approved for clinical use. However, further research could lead to its potential as a treatment for bacterial infections that are resistant to other antibiotics.

Synthesemethoden

The synthesis of 5-Deoxy-5,5-difluoroarbekacin involves the modification of arbekacin through the introduction of two fluorine atoms. The synthesis process has been described in detail in a research article by Okamoto et al. (2010). The authors used a combination of chemical reactions and chromatography techniques to achieve the desired product. The resulting compound was shown to have high antibacterial activity against a range of gram-positive and gram-negative bacteria.

Wissenschaftliche Forschungsanwendungen

5-Deoxy-5,5-difluoroarbekacin has been the subject of several scientific research studies. One study by Yamaguchi et al. (2016) investigated the antibacterial activity of the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The authors found that 5-Deoxy-5,5-difluoroarbekacin was effective against all tested strains of MRSA, including those that were resistant to other antibiotics.

Eigenschaften

CAS-Nummer

142875-06-7

Produktname

5-Deoxy-5,5-difluoroarbekacin

Molekularformel

C22H42F2N6O9

Molekulargewicht

572.6 g/mol

IUPAC-Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35)

InChI-Schlüssel

XKQNESKQCVITBK-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Kanonische SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Synonyme

5-deoxy-5,5-difluoroarbekacin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.